Cyclopentyl 4-nitrobenzoate
Description
Significance of Nitrobenzoate Esters in Synthetic Organic Chemistry
Nitrobenzoate esters, particularly p-nitrobenzoates, are a class of compounds with considerable utility in modern organic synthesis. Their significance stems primarily from the electronic properties conferred by the nitro group.
The electron-withdrawing nature of the nitro group makes the carboxylate a stable leaving group, facilitating reactions such as solvolysis. solubilityofthings.comsit.edu.cn This property is exploited in mechanistic studies to investigate carbocation intermediates and reaction kinetics. chimia.choup.com For instance, the solvolysis rates of various p-nitrobenzoate esters are often measured to probe the stability of developing carbocations. sit.edu.cnoup.com
Furthermore, 4-nitrobenzoic acid is a key reagent in the Mitsunobu reaction, especially for the inversion of sterically hindered secondary alcohols. orgsyn.org The standard Mitsunobu procedure can be inefficient for bulky alcohols, but using 4-nitrobenzoic acid as the nucleophile significantly improves the yield of the inverted ester product. orgsyn.org
Nitrobenzoate esters also serve as versatile synthetic intermediates. The nitro group can be readily reduced to an amine, providing a pathway to amino-functionalized molecules. orgsyn.org For example, ethyl 4-nitrobenzoate (B1230335) can be reduced to ethyl 4-aminobenzoate, a precursor to various biologically active compounds. orgsyn.orgontosight.ai They are also used as synthons for creating more complex molecules, such as water-soluble epoxy alcohols. acs.org In biochemical research, 4-nitrobenzoate has been used as a competitive inhibitor of enzymes like 4-hydroxybenzoate:polyprenyl transferase (Coq2), which is involved in coenzyme Q biosynthesis. nih.gov
The synthesis of nitrobenzoate esters is typically achieved through methods like Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. ontosight.aiacs.orggoogle.com Other methods involve reacting the alcohol with the corresponding acid chloride or using coupling agents. mdpi.comresearchgate.net
Overview of Cyclopentyl Scaffold Reactivity and Derivatives
The cyclopentyl moiety is a common structural motif in organic chemistry, valued for its presence in numerous natural products and pharmaceutically active compounds. The five-membered ring provides a rigid and well-defined three-dimensional structure that can be strategically functionalized.
The reactivity of the cyclopentyl scaffold allows it to be a versatile building block in synthesis. For example, cyclopentane-based structures can serve as intermediates in the synthesis of complex molecules, including carbocyclic nucleoside analogues. nih.gov The synthesis of functionalized cyclopentanes can be achieved through various methods, including intramolecular iodo-aldol cyclizations and Conia-ene-type reactions to produce exo-methylenecyclopentane scaffolds. organic-chemistry.org
In the context of medicinal chemistry, the cyclopentyl group can be crucial for biological activity. Structure-activity relationship (SAR) studies have shown that replacing a cyclopentyl group with other cyclic or acyclic fragments, such as cyclohexyl or isopropyl groups, can lead to a significant decrease in binding affinity for target proteins like BRD4. nih.gov This highlights the optimal fit and conformational rigidity that the cyclopentyl ring can provide within a binding pocket. nih.gov
Derivatives of the cyclopentyl scaffold are diverse and include compounds with various functional groups that enable a wide range of chemical transformations. For instance, aminomethyl and hydroxyl groups on a cyclopentyl ring facilitate reactions like nucleophilic substitutions, peptide couplings, esterifications, and oxidations. The development of spirocyclic systems, such as spiro[3.4]octanes derived from exo-methylene cyclopentane (B165970), further expands the synthetic utility of this scaffold for creating novel classes of compounds. nih.gov
Research Trajectories of Cyclopentyl 4-nitrobenzoate and Related Analogs
Research involving this compound and its analogs has largely focused on their use as substrates in mechanistic organic chemistry, particularly in the study of solvolysis reactions. The p-nitrobenzoate group serves as an excellent leaving group, allowing chemists to study the formation and fate of carbocation intermediates generated from the cyclopentyl ring system.
Studies on the solvolysis of tertiary p-nitrobenzoates, such as 2-methyl-1-phenylcyclopentyl p-nitrobenzoate, have been conducted to understand the stereochemistry of elimination reactions. rsc.orgrsc.org These investigations reveal whether the reaction proceeds through specific pathways, such as an anti-elimination route, providing insight into the mechanism (e.g., concerted vs. stepwise). rsc.orgrsc.org The kinetic data gathered from these experiments are crucial for building models of chemical reactivity.
Table 2: Kinetic Data for Solvolysis of a Substituted p-Nitrobenzoate in 80% Aqueous Acetone (B3395972) oup.com
| Compound | Temperature (°C) | Rate Constant (10⁵k, s⁻¹) |
|---|---|---|
| anti-4'-Chloro-3,4-benzotricyclo[4.3.1.0¹⁶]dec-3-en-2-yl p-nitrobenzoate | 25.0 | 0.287 ± 0.021 |
| anti-4'-Chloro-3,4-benzotricyclo[4.3.1.0¹⁶]dec-3-en-2-yl p-nitrobenzoate | 45.0 | 3.58 ± 0.08 |
| anti-4'-Hydrogen-3,4-benzotricyclo[4.3.1.0¹⁶]dec-3-en-2-yl p-nitrobenzoate | 25.0 | 0.860 ± 0.05 |
| anti-4'-Methyl-3,4-benzotricyclo[4.3.1.0¹⁶]dec-3-en-2-yl p-nitrobenzoate | 25.0 | 3.22 ± 0.1 |
This table illustrates the type of kinetic data obtained from solvolysis of p-nitrobenzoate esters, showing substituent effects on reaction rates.
The this compound motif appears in more complex molecules as well. For example, it is a substructure in potential precursors for the total synthesis of complex natural products like palau'amine. researchgate.net Furthermore, analogs such as (1S,2R,3R)-2-((E)-4-Hydroxy-4-methyloct-1-en-1-yl)-3-(7-methoxy-7-oxoheptyl)-4-oxothis compound are listed as derivatives related to pharmacologically active compounds like misoprostol. pharmaffiliates.com Other documented analogs include cyclopentylmethyl 3-fluoro-4-nitrobenzoate molport.com and 3-(Ethoxycarbonyl)-4-ethylthis compound. chemsrc.com These examples demonstrate that the cyclopentyl nitrobenzoate framework is a recurring theme in the design of synthetic targets and probes for chemical and biological research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-12(17-11-3-1-2-4-11)9-5-7-10(8-6-9)13(15)16/h5-8,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKVBNFXUGNXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976574 | |
| Record name | Cyclopentyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61081-80-9 | |
| Record name | NSC87154 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Cyclopentyl 4 Nitrobenzoate
Direct Esterification Approaches
Direct esterification represents the most straightforward pathway to Cyclopentyl 4-nitrobenzoate (B1230335), typically involving a one-step reaction between a cyclopentanol (B49286) derivative and a 4-nitrobenzoic acid derivative.
Esterification with 4-Nitrobenzoic Acid and Cyclopentanol Derivatives
The classical Fischer-Speier esterification, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, serves as a fundamental approach. researchgate.net However, to improve yields and reaction conditions, various catalytic systems have been developed.
One such method employs N-bromosuccinimide (NBS) as an effective catalyst for the esterification of carboxylic acids with alcohols under mild conditions. mdpi.com While a direct example for Cyclopentyl 4-nitrobenzoate is not detailed, the successful esterification of octanoic acid with cyclopentanol (94% yield) and 4-nitrobenzoic acid with methanol (B129727) (92% yield) using a catalytic amount of NBS at 70 °C suggests the high applicability of this method. mdpi.com The general procedure involves stirring the carboxylic acid, alcohol, and NBS in a reactor tube. mdpi.com
Another approach utilizes triphenylphosphine (B44618) dihalides (Ph₃PX₂, where X = Br or I) in the presence of N,N-dimethylaminopyridine (DMAP). chem-soc.si This system facilitates the one-pot synthesis of esters from carboxylic acids and alcohols in neutral and mild conditions at room temperature. chem-soc.siresearchgate.net The esterification of 4-nitrobenzoic acid with various simple aliphatic alcohols, such as n-butanol, proceeds in excellent yields, indicating this method's suitability for cyclopentanol. chem-soc.si Dichloromethane is reported as the optimal solvent for this transformation. chem-soc.si
Advanced catalytic systems for the esterification of 4-nitrobenzoic acid also include the use of solid acidic zeolite catalysts, which can be enhanced by ultrasound or microwave irradiation, presenting an environmentally friendlier alternative to traditional acid catalysts like sulfuric acid. scirp.org
Table 1: Catalytic Systems for Direct Esterification of 4-Nitrobenzoic Acid and Alcohols
| Catalyst System | Alcohol Example | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Methanol | None | 70 °C, 20 h | 92% | mdpi.com |
| Triphenylphosphine Dibromide/DMAP | n-Butanol | Dichloromethane | Room Temp. | 99% | chem-soc.si |
Esterification with 4-Nitrobenzoyl Chloride and Cyclopentanol Derivatives
Utilizing a more reactive carboxylic acid derivative, such as 4-nitrobenzoyl chloride, provides a highly efficient route to this compound. This reaction is typically performed by treating the acid chloride with cyclopentanol in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org
The precursor, 4-nitrobenzoyl chloride, can be readily prepared by reacting 4-nitrobenzoic acid with reagents like phosphorus pentachloride. prepchem.com The subsequent esterification reaction is generally high-yielding. For instance, the reaction of various acid chlorides, including 4-nitrobenzoyl chloride, with complex alcohols in the presence of triethylamine (B128534) (TEA) in chloroform (B151607) results in the corresponding esters. researchgate.net The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the acylation process.
Table 2: Representative Conditions for Esterification with 4-Nitrobenzoyl Chloride
| Alcohol Substrate | Base/Catalyst | Solvent | Key Findings | Reference |
|---|---|---|---|---|
| Tramadol (Cyclohexanol moiety) | Triethylamine (TEA) | Chloroform | Efficient formation of the corresponding ester derivative. | researchgate.net |
Multi-step Synthetic Sequences Incorporating the this compound Moiety
In the synthesis of complex molecules, the this compound unit is often introduced as part of a longer synthetic sequence. This can involve creating the cyclopentane (B165970) ring through strategic bond-forming reactions or installing the 4-nitrobenzoate group onto a pre-existing complex cyclopentyl alcohol.
Synthesis via Ring-Opening Reactions
The construction of substituted cyclopentane rings can be achieved through the ring-opening of smaller, strained ring systems like cyclopropanes. arkat-usa.org While a direct synthesis of this compound using this method is not explicitly documented, the principles of organometallic-promoted ring-opening provide a viable pathway. For example, cyclopropanols can undergo regioselective ring-opening when treated with organozinc reagents to produce functionalized ketones. arkat-usa.org A hypothetical route could involve the ring-opening of a cyclopropanol (B106826) derivative to form a cyclopentanone, which could then be reduced to cyclopentanol and subsequently esterified to yield the target molecule.
Nitrocyclopropanes also serve as valuable building blocks that can undergo ring-opening or ring-expansion reactions, providing access to various functionalized structures that could be precursors to this compound. nih.gov
Incorporation into Complex Molecular Architectures
The 4-nitrobenzoate group is frequently used in the synthesis of complex natural products and biologically active molecules. Its crystalline nature facilitates the purification of intermediates, and it can serve as a protecting group or be converted into other functional groups.
A notable example is its use in the synthesis of prostaglandin (B15479496) F2α analogues. In one patented process, a diol on a cyclopentane core undergoes a Mitsunobu esterification with an excess of 4-nitrobenzoic acid to form the corresponding bis(4-nitrobenzoate) derivative. google.com This step is crucial for separating enantiomeric impurities. google.com
The moiety is also found in the structure of designed chemical probes, such as 4-(4-(trifluoromethyl)phenyl)this compound, highlighting its role in the development of tools for chemical biology. ncl.ac.uk Furthermore, this compound itself is listed as a compound in a patent related to the preparation of furosemide (B1674285) derivatives, indicating its utility as a synthetic intermediate in pharmaceutical chemistry. google.com
Advanced Synthetic Approaches
Modern synthetic chemistry offers advanced methods that can be applied to the synthesis of this compound, often providing advantages in terms of efficiency, selectivity, or environmental impact.
Visible light-promoted oxidative cross-coupling of alcohols presents a novel strategy for ester formation. unica.it Although the synthesis of benzyl (B1604629) 4-nitrobenzoate via this method resulted in a poor yield (22%), the approach represents a cutting-edge area of research for ester synthesis. unica.it
The synergistic use of nanoporous acid catalysts (zeolites) with microwave or ultrasound irradiation is another advanced technique. scirp.org This method allows for solvent-free esterification of 4-nitrobenzoic acid, significantly increasing reaction rates and simplifying workup procedures, aligning with the principles of green chemistry. scirp.org
Organocatalytic Methodologies
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for key chemical transformations. rsc.org In the context of ester synthesis, organocatalysts are particularly effective in acyl transfer reactions. The formation of the ester bond in this compound is an example of an acylation reaction. mdpi.com
Nucleophilic catalysts, such as 4-dimethylaminopyridine (DMAP), are highly effective for this purpose. The mechanism involves the catalyst attacking the acyl source (e.g., 4-nitrobenzoyl chloride or anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol (cyclopentanol) to form the final ester product with high efficiency. mdpi.com
More advanced organocatalytic systems can be used to construct complex molecular frameworks containing the 4-nitrobenzoate moiety. For instance, organobases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can control the selective synthesis of valuable substituted 4-nitrobenzoates through one-pot cyclization reactions. researchgate.net These methods demonstrate the power of organocatalysis to create functionalized nitroaromatic compounds from various precursors. researchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of chiral, non-racemic derivatives of this compound requires precise control over the stereochemistry of the cyclopentane ring. This is typically achieved by starting with an enantiomerically pure cyclopentanol derivative or by employing a stereoselective reaction.
A key strategy involves the synthesis of chiral precursors. For example, the hydroboration of a prochiral alkene like 1-phenylcyclopentene, followed by oxidation, can create new stereogenic centers, yielding trans-2-phenylcyclopentanol as a racemic mixture. libguides.com To achieve enantioselectivity, a chiral reagent or catalyst must be employed in such transformations. The resulting chiral cyclopentanol can then be esterified with 4-nitrobenzoyl chloride to yield the desired chiral this compound derivative.
Another powerful technique is the Mitsunobu reaction, which can be used for the stereoselective cyclodehydration of chiral diols to form chiral epoxides. organic-chemistry.org These epoxides are versatile building blocks that can be opened to form a variety of chiral substituted cyclopentanols, which can then be converted to their corresponding 4-nitrobenzoate esters. The reaction often proceeds with high levels of stereoretention, particularly for substrates with electron-withdrawing groups. organic-chemistry.org Research has also pointed to the synthesis of 4-nitrobenzoate derivatives from compounds prepared through stereoselective organoborate rearrangement reactions, highlighting a pathway to specific chiral products. cardiff.ac.uk
| Chiral Synthesis Approach | Description | Key Transformation | Reference |
|---|---|---|---|
| Use of Chiral Precursors | Esterification of an enantiomerically pure substituted cyclopentanol with 4-nitrobenzoyl chloride. | Esterification | libguides.com |
| Mitsunobu Cyclodehydration | Generation of chiral styrene (B11656) oxides from chiral diols, which serve as precursors to chiral cyclopentanol derivatives. High stereoretention is often observed. | Cyclodehydration | organic-chemistry.org |
| Organoborate Rearrangement | Involves the stereoselective rearrangement of organoborates to create chiral intermediates that are subsequently converted to 4-nitrobenzoate derivatives. | Rearrangement/Esterification | cardiff.ac.uk |
Synthesis of Structural Analogs and Derivatives
The synthesis of structural analogs of this compound is essential for understanding structure-activity relationships and for developing new chemical entities with tailored properties.
Synthesis of Substituted Cyclopentyl 4-nitrobenzoates
Introducing substituents onto the core structure of this compound can significantly alter its chemical and physical properties. This is typically achieved by modifying either the cyclopentyl ring or the nitrobenzoate moiety prior to the final esterification step, or by direct functionalization.
A prominent method for creating such analogs is through nucleophilic aromatic substitution (SNA_r_). For example, Methyl 4-(cyclopentylamino)-3-nitrobenzoate is synthesized by reacting a methyl 4-halo-3-nitrobenzoate with cyclopentylamine (B150401). In this reaction, the cyclopentylamine acts as a nucleophile, displacing the halide (e.g., chlorine) on the aromatic ring under basic conditions. This approach is also used to create similar analogs with different cycloalkylamine groups for comparative studies.
Similarly, sulfur-containing analogs can be prepared. The compound methyl 4-(cyclopentylthio)-3-nitrobenzoate features a cyclopentylthio group attached to the nitrobenzoate ring, demonstrating the versatility of synthetic routes to incorporate different functionalities. fluorochem.co.uk
| Compound Name | Key Structural Feature | General Synthetic Method | Reference |
|---|---|---|---|
| Methyl 4-(cyclopentylamino)-3-nitrobenzoate | Cyclopentylamine group at the 4-position of the benzoate (B1203000) ring. | Nucleophilic aromatic substitution of a halo-nitrobenzoate with cyclopentylamine. | |
| Methyl 4-(cyclopentylthio)-3-nitrobenzoate | Cyclopentylthio ether group on the benzoate ring. | Reaction of a halo-nitrobenzoate with cyclopentanethiol. | fluorochem.co.uk |
Preparation of Related Nitrobenzoate Esters for Comparative Studies
To evaluate the specific contribution of the cyclopentyl group to the properties of the molecule, a variety of related nitrobenzoate esters with different alcohol fragments are synthesized for comparison.
Simple Alkyl Esters: Ethyl 4-nitrobenzoate and Methyl m-nitrobenzoate are common comparators. The ethyl ester has been synthesized via Fischer esterification of 4-nitrobenzoic acid using catalysts such as sulfuric acid, as well as under solvent-free conditions using nanoporous zeolite catalysts, ultrasound, or microwave irradiation. scirp.org The methyl ester can be prepared by nitrating methyl benzoate with a mixture of concentrated nitric and sulfuric acids. orgsyn.org
Aryl Esters: For comparison with aryl-containing esters, compounds like 4-methylphenyl-4-nitrobenzoate are prepared. This is typically done by reacting 4-nitro-benzoyl chloride with the corresponding phenol (B47542) (p-cresol) in the presence of a base. researchgate.net
Complex and Substituted Esters: More complex esters are synthesized to probe specific mechanistic or biological questions. The synthesis of various 4-alkoxy-substituted benzoates, including a cyclopentoxy derivative, has been performed to investigate structure-activity relationships at retinoic acid receptors. nih.gov In other work, complex polycyclic p-nitrobenzoates, such as anti-4'-substituted 3,4-benzotricyclo[4.3.1.0¹⁶]dec-3-en-2-yl p-nitrobenzoates, were synthesized to study their solvolysis kinetics. oup.com
| Comparative Ester | Synthetic Method Highlight | Purpose of Synthesis | Reference |
|---|---|---|---|
| Ethyl 4-nitrobenzoate | Esterification of 4-nitrobenzoic acid using zeolite catalysts, ultrasound, or microwave irradiation. | Comparative studies of esterification methods and as a simple alkyl analog. | scirp.org |
| Methyl m-nitrobenzoate | Nitration of methyl benzoate. | To study the effect of nitro group position (meta vs. para). | orgsyn.org |
| 4-methylphenyl-4-nitrobenzoate | Reaction of 4-nitro-benzoyl chloride with p-cresol. | Comparative studies with an aryl ester analog. | researchgate.net |
| Substituted benzotricyclo-dec-en-yl p-nitrobenzoates | Reaction of the corresponding complex alcohol with p-nitrobenzoyl chloride. | To study solvolysis reaction rates and mechanisms. | oup.com |
| Methyl 4-(cyclohexylamino)-3-nitrobenzoate | Nucleophilic substitution with cyclohexylamine. | To compare the effect of a different cycloalkyl group (C6 vs. C5). |
General principles derived from studies of analogous secondary cycloalkyl systems can offer a theoretical framework for predicting the behavior of this compound. However, without direct experimental data, any discussion remains speculative. For a scientifically rigorous article as outlined in the user's request, specific kinetic data, product analysis, and mechanistic studies on this compound itself would be required.
Therefore, this article cannot be generated as the specific research findings for each outlined section and subsection for "this compound" are not present in the available scientific literature based on the conducted searches. To provide a detailed and accurate account, studies focusing specifically on the solvolysis and rearrangement reactions of this compound would need to be performed and published.
Chemical Reactivity and Mechanistic Investigations of Cyclopentyl 4 Nitrobenzoate
Rearrangement Reactions
Identification and Characterization of Reaction Intermediates (e.g., Oxazoline (B21484) Intermediates)
The identification of transient species such as reaction intermediates is fundamental to elucidating reaction mechanisms. In the context of reactions involving esters and neighboring groups, the formation of cyclic intermediates like oxazolines is a well-documented phenomenon, often occurring via intramolecular cyclization of a 2-amino alcohol with a carboxylic acid derivative. wikipedia.orgorganic-chemistry.org The synthesis of oxazoline rings can proceed through the cyclization of a 2-amino alcohol with functional groups like acyl chlorides, aldehydes, or nitriles. wikipedia.org
While the formation of oxazoline intermediates is established in the broader field of organic chemistry, specific studies identifying and characterizing oxazoline intermediates directly from reactions involving Cyclopentyl 4-nitrobenzoate (B1230335) are not prominently available in the surveyed scientific literature. Such an intermediate would hypothetically arise if a nucleophilic amino group were present at the 2-position of the cyclopentyl ring, which could then attack the carbonyl carbon of the ester. The investigation of such pathways for Cyclopentyl 4-nitrobenzoate would require specific experimental conditions and substrates designed to promote this intramolecular reaction.
Reactions Involving the Nitroaromatic Moiety
The chemical behavior of this compound is significantly influenced by the nitroaromatic portion of the molecule. The nitro group (NO₂) is a powerful electron-withdrawing group, which profoundly affects the reactivity of the benzene (B151609) ring.
The nitro group of this compound can be readily reduced to an amino group (NH₂) to form Cyclopentyl 4-aminobenzoate. This transformation is a common and synthetically useful reaction in organic chemistry. wikipedia.org A variety of reducing agents can accomplish this, with the choice of reagent often depending on the presence of other functional groups in the molecule. masterorganicchemistry.com The ester linkage in this compound is generally stable under many conditions used for nitro group reduction. d-nb.infoorganic-chemistry.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is used in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. wikipedia.org This method is often clean and produces high yields.
Metal-Acid Systems: The use of an active metal in an acidic medium is a classic method for nitro group reduction. masterorganicchemistry.com Common combinations include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and selective reagent for this purpose. wikipedia.org
Other Reagents: Sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts like iron(II) chloride (FeCl₂) has been shown to selectively reduce nitroarenes in the presence of ester groups. d-nb.info Additionally, reagents like sodium hydrosulfite or sodium sulfide (B99878) can be employed. wikipedia.org
Partial reduction of the nitro group to intermediate oxidation states, such as a hydroxylamine, is also possible under controlled conditions, for example, using zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org
| Reagent/System | Typical Conditions | Product | Reference |
|---|---|---|---|
| H₂ / Pd/C | Hydrogen gas, Palladium on carbon catalyst | Cyclopentyl 4-aminobenzoate | wikipedia.org |
| Fe / HCl | Iron metal, Hydrochloric acid | Cyclopentyl 4-aminobenzoate | masterorganicchemistry.com |
| SnCl₂ | Tin(II) chloride, often in ethanol | Cyclopentyl 4-aminobenzoate | wikipedia.org |
| NaBH₄ / FeCl₂ | Sodium borohydride, Iron(II) chloride | Cyclopentyl 4-aminobenzoate | d-nb.info |
| Zn / NH₄Cl | Zinc metal, Ammonium chloride in water | Cyclopentyl 4-hydroxylaminobenzoate | wikipedia.org |
Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing nature of both the nitro group and the ester group (-COOC₅H₉). scribd.com These groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. miracosta.edu
Both the nitro group and the ester group are meta-directing substituents. scribd.comma.edu Therefore, in the event of an electrophilic aromatic substitution reaction, such as nitration or halogenation, the incoming electrophile would be directed to the positions meta to both existing groups (positions 3 and 5 on the ring). The mechanism proceeds through the formation of a positively charged intermediate (arenium ion), which is destabilized by the electron-withdrawing groups. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SₙAr): Conversely, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). libretexts.org For an SₙAr reaction to occur, a good leaving group must be present on the ring, and the ring must be electron-poor. libretexts.org While this compound itself does not have a typical leaving group like a halide, its analogs (e.g., a halogen at the 1-position) would be highly susceptible to nucleophilic attack. The nitro group at the para position is particularly effective at stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. nih.govnih.gov This stabilization is the key to the activating effect. The reaction generally proceeds via a two-step addition-elimination mechanism, where the addition of the nucleophile is the rate-determining step. nih.gov
Reactions Involving the Ester Linkage
The ester functional group is a key reactive site in the this compound molecule. Its reactivity is centered on the electrophilic carbonyl carbon.
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): The alkaline hydrolysis of p-nitrobenzoate esters has been the subject of kinetic studies. acs.orgsemanticscholar.orgresearchgate.net The reaction is typically second-order, being first-order in both the ester and the hydroxide (B78521) ion concentration. acs.orgresearchgate.net The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the cyclopentoxide as the leaving group. A final proton transfer yields 4-nitrobenzoic acid and cyclopentanol (B49286). The presence of the electron-withdrawing para-nitro group makes the carbonyl carbon more electrophilic, thereby increasing the rate of hydrolysis compared to unsubstituted benzoate (B1203000) esters. semanticscholar.org
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base. tcu.edugoogle.com
In the context of this compound, reaction with another alcohol (R-OH) would lead to the formation of a new 4-nitrobenzoate ester and cyclopentanol.
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated by the acid catalyst. The new alcohol (R-OH) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, cyclopentanol is eliminated as the leaving group, and subsequent deprotonation yields the new ester product. The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing one of the products (e.g., cyclopentanol) as it is formed. tcu.edu
Base-Catalyzed Transesterification: A strong base (e.g., an alkoxide, RO⁻) acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the cyclopentoxide ion (C₅H₉O⁻) to form the new ester. The displaced cyclopentoxide can then deprotonate the starting alcohol to regenerate the active alkoxide catalyst, driving the reaction forward. Studies on the transesterification of similar compounds, like methyl benzoate, have shown high conversions using various catalysts. acs.orgresearchgate.net
Reactions of the Cyclopentyl Ring System
The reactivity of the cyclopentyl moiety in this compound is largely dictated by the nature of the ester linkage. The 4-nitrobenzoate group is an effective leaving group, particularly under solvolytic conditions, which facilitates the formation of a cyclopentyl carbocation. This carbocationic intermediate is central to the subsequent functionalization, derivatization, and rearrangement reactions of the cyclopentyl scaffold.
Functionalization and Derivatization of the Cyclopentyl Scaffold
The introduction of new functional groups onto the cyclopentyl ring of this compound can be achieved through several pathways. The most prominent among these involves the generation of a cyclopentyl carbocation intermediate via solvolysis. Alternatively, modern synthetic methods allow for the direct functionalization of C–H bonds on the cycloalkane ring.
Solvolysis and Nucleophilic Trapping
Under solvolytic conditions (e.g., in the presence of protic solvents like water, alcohols, or carboxylic acids), the C-O bond of the ester can cleave, leading to the formation of a secondary cyclopentyl carbocation and 4-nitrobenzoic acid. This carbocation is then rapidly captured by a nucleophile present in the reaction medium. This process allows for the conversion of the parent ester into a variety of functionalized cyclopentane (B165970) derivatives. For instance, hydrolysis in aqueous acetone (B3395972) would yield cyclopentanol, while alcoholysis in methanol (B129727) would produce cyclopentyl methyl ether. oup.comlibretexts.org The Ritter reaction provides another route for functionalization, where the carbocation generated from a precursor like cyclopentanol is trapped by a nitrile to form an N-cyclopentyl amide after hydrolysis. nih.gov
| Reaction Type | Reagent/Solvent (Nucleophile) | Product |
| Hydrolysis | Water (H₂O) | Cyclopentanol |
| Alcoholysis | Alcohol (e.g., Methanol, CH₃OH) | Cyclopentyl ether (e.g., Methoxycyclopentane) |
| Formolysis | Formic Acid (HCOOH) | Cyclopentyl formate |
| Ritter Reaction | Nitrile (e.g., Acetonitrile, CH₃CN) | N-Cyclopentyl amide |
Direct C–H Functionalization
Advances in organometallic catalysis have enabled the direct functionalization of otherwise inert C–H bonds in cycloalkanes. Palladium-catalyzed reactions, for example, can be used for the transannular arylation of cycloalkane carboxylic acids. nih.govresearchgate.net While not specifically demonstrated on this compound, this methodology represents a powerful strategy for derivatizing the cyclopentyl scaffold. Such reactions typically employ a directing group to achieve site-selectivity, allowing for the formation of new carbon-carbon bonds at specific positions on the ring. nih.gov This approach provides access to complex substituted cyclopentanes that are difficult to synthesize using classical methods.
Ring-Opening or Ring-Expansion Reactions
The fate of the cyclopentyl carbocation intermediate can also involve skeletal rearrangements, potentially leading to ring-expansion. Ring-opening, however, is not a common reaction pathway for the relatively strain-free cyclopentane ring.
Ring-Expansion
| Reaction Type | Intermediate | Product | Conditions |
| Ring Expansion | Cyclopentyl Carbocation | Cyclohexyl derivatives (e.g., Cyclohexanol, Cyclohexene) | Solvolysis, Acid Catalysis |
Ring-Opening Reactions
Ring-opening reactions are not characteristic of the cyclopentyl system due to its relatively low ring strain compared to smaller rings like cyclopropane (B1198618) or cyclobutane. Such reactions typically require significant energy input or specific enzymatic or catalytic pathways not commonly encountered during the standard reactions of cyclopentyl esters. Therefore, this pathway is not considered a significant process for this compound under typical laboratory conditions.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Cyclopentyl 4-nitrobenzoate (B1230335), both ¹H and ¹³C NMR, along with advanced 2D NMR methods, provide a complete picture of the atomic connectivity and chemical environment.
¹H NMR Spectroscopic Analysis and Chemical Shift Assignments
The ¹H NMR spectrum of Cyclopentyl 4-nitrobenzoate is predicted to show distinct signals corresponding to the protons of the aromatic ring and the cyclopentyl group. Based on data from analogous compounds like cyclohexyl 4-nitrobenzoate, the assignments can be confidently predicted. rsc.org
The aromatic region is expected to display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. Two doublet signals, each integrating to 2H, would appear at approximately 8.3 ppm and 8.2 ppm. The downfield shift is due to the strong electron-withdrawing effects of the nitro group (NO₂) and the ester carbonyl group. The protons ortho to the nitro group are typically the most deshielded.
The cyclopentyl group protons would produce signals in the aliphatic region. The single proton attached to the ester oxygen (the methine proton, H-1') is the most downfield of this group, expected to appear as a multiplet around 5.3-5.5 ppm. The remaining eight protons on the cyclopentyl ring would appear as complex multiplets between approximately 1.6 and 2.1 ppm.
A summary of the predicted ¹H NMR chemical shift assignments is presented in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (Aromatic) | ~ 8.30 | Doublet | 2H |
| H-3, H-5 (Aromatic) | ~ 8.20 | Doublet | 2H |
| H-1' (Cyclopentyl, CH-O) | ~ 5.4 | Multiplet | 1H |
| H-2', H-5' (Cyclopentyl) | ~ 1.9 - 2.1 | Multiplet | 4H |
| H-3', H-4' (Cyclopentyl) | ~ 1.6 - 1.8 | Multiplet | 4H |
¹³C NMR Spectroscopic Analysis and Structural Correlation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclopentyl ring. The predicted chemical shifts, based on data from similar structures, are detailed below. rsc.org
The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of 163-165 ppm. The aromatic carbons show distinct shifts: the carbon attached to the nitro group (C-4) would be around 150.5 ppm, while the carbon attached to the ester group (C-1) would be near 136 ppm. The aromatic CH carbons (C-2, C-6 and C-3, C-5) are expected at approximately 130.5 ppm and 123.5 ppm, respectively.
In the aliphatic region, the carbon atom of the cyclopentyl ring bonded to the oxygen (C-1') is significantly shifted downfield to around 75-78 ppm. The other four methylene (B1212753) carbons of the cyclopentyl ring would produce two signals in the typical aliphatic range, predicted to be around 32 ppm and 24 ppm.
The table below summarizes the anticipated ¹³C NMR chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | ~ 164.0 |
| C-4 (Aromatic, C-NO₂) | ~ 150.5 |
| C-1 (Aromatic, C-COO) | ~ 136.0 |
| C-2, C-6 (Aromatic) | ~ 130.5 |
| C-3, C-5 (Aromatic) | ~ 123.5 |
| C-1' (Cyclopentyl, CH-O) | ~ 76.5 |
| C-2', C-5' (Cyclopentyl) | ~ 32.5 |
| C-3', C-4' (Cyclopentyl) | ~ 24.0 |
Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Assignment
To unequivocally confirm the structural assignments of both protons and carbons, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show a clear correlation between the aromatic doublets (H-2/H-6 with H-3/H-5). Within the cyclopentyl ring, it would establish the connectivity from the methine proton (H-1') to its neighbors (H-2'/H-5'), and subsequently trace the coupling network around the entire ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signal at ~5.4 ppm to the carbon signal at ~76.5 ppm (C-1'), and similarly assign each of the other cyclopentyl and aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Crucial correlations would include the one from the methine proton of the cyclopentyl ring (H-1') to the ester carbonyl carbon (C=O), confirming the ester linkage. Additionally, correlations from the aromatic protons (H-2/H-6) to the carbonyl carbon would solidify the assignment of the benzoate (B1203000) moiety.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure from fragmentation patterns.
Fragmentation Patterns and High-Resolution Mass Spectrometry
In electron ionization (EI) mass spectrometry, this compound (molar mass 235.24 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 235.
The fragmentation of this molecule is governed by the stability of the resulting ions and neutral fragments. hmdb.ca Key fragmentation pathways would include:
Formation of the 4-nitrobenzoyl cation: Cleavage of the ester C-O bond would result in the loss of a cyclopentoxy radical (•OC₅H₉) or a cyclopentene (B43876) molecule and a hydroxyl radical, leading to a highly stable 4-nitrobenzoyl cation at m/z 150 . This is often a very prominent peak in the spectrum of 4-nitrobenzoate esters.
Formation of the cyclopentyl cation: Cleavage of the bond between the ester oxygen and the cyclopentyl ring would generate a cyclopentyl cation ([C₅H₉]⁺) at m/z 69 .
Other significant fragments: A peak at m/z 120 can be attributed to the loss of the NO₂ group from the m/z 150 fragment.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For C₁₂H₁₃NO₄, the calculated exact mass is 235.0845, which would be confirmed by HRMS analysis.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. rsc.orgresearchgate.net
C=O Stretching: A very strong and sharp absorption band is expected in the region of 1715-1725 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch in an aromatic ester.
NO₂ Stretching: The nitro group will give rise to two distinct, strong absorption bands: an asymmetric stretching vibration around 1520-1530 cm⁻¹ and a symmetric stretching vibration near 1345-1355 cm⁻¹ .
C-O Stretching: Two characteristic C-O stretching bands are expected for the ester group. The C(=O)-O stretch will appear as a strong band around 1270-1285 cm⁻¹ , and the O-C (alkyl) stretch will be in the 1100-1120 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ (around 3050-3100 cm⁻¹ ). Aliphatic C-H stretching vibrations from the cyclopentyl ring will appear as strong bands just below 3000 cm⁻¹ (in the 2850-2970 cm⁻¹ range).
Aromatic C=C Stretching: Medium to weak absorptions corresponding to the C=C stretching vibrations within the benzene ring are expected in the 1600-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.
The table below provides a summary of the principal IR absorption bands anticipated for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| Ester C=O Stretch | 1715 - 1725 | Very Strong |
| Aromatic C=C Stretch | 1600 - 1610 | Medium |
| Asymmetric NO₂ Stretch | 1520 - 1530 | Strong |
| Symmetric NO₂ Stretch | 1345 - 1355 | Strong |
| Aryl Ester C(=O)-O Stretch | 1270 - 1285 | Strong |
| Alkyl Ester O-C Stretch | 1100 - 1120 | Strong |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
For this compound, the key structural parameters that would be determined include:
Crystal System and Space Group: These define the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Molecular Conformation: The dihedral angles between the cyclopentyl ring, the ester group, and the 4-nitrophenyl moiety would be precisely determined.
Intermolecular Interactions: The presence of any hydrogen bonds or other non-covalent interactions that dictate the crystal packing would be identified.
In cases where a chiral form of this compound is synthesized, X-ray crystallography can also be employed to determine the absolute configuration of the stereocenters, often through the use of anomalous dispersion effects.
Illustrative Data Table for a Hypothetical Crystal Structure of a 4-Nitrobenzoate Ester:
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1019.8 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.456 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Chiral Analysis and Enantiomeric Excess Determination (e.g., Chiral HPLC)
Given the presence of a chiral cyclopentyl moiety, this compound can exist as a pair of enantiomers. The separation, identification, and quantification of these enantiomers are crucial in many applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose. heraldopenaccess.us
Chiral HPLC operates on the principle of differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. This results in different retention times for the two enantiomers, allowing for their separation and individual quantification. The choice of the chiral stationary phase is critical and is often based on the functional groups present in the analyte. For esters like this compound, polysaccharide-based CSPs are often effective. phenomenex.com
The enantiomeric excess (ee) , a measure of the purity of a chiral sample, can be determined from the chromatogram by comparing the peak areas of the two enantiomers. The formula for calculating enantiomeric excess is:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
A typical chiral HPLC method development for this compound would involve screening various chiral columns and mobile phase compositions to achieve optimal separation.
Illustrative Data Table for a Hypothetical Chiral HPLC Separation of a Cyclopentyl Ester:
| Parameter | Illustrative Condition/Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) derivative) |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Computational and Theoretical Investigations of Cyclopentyl 4 Nitrobenzoate
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms and the conformational landscape of Cyclopentyl 4-nitrobenzoate (B1230335) are fundamental to its chemical behavior. Computational chemistry offers powerful tools to explore these aspects with high precision.
Quantum Chemical Calculations of Ground State Geometries (e.g., HF, DFT)
The ground state geometry of Cyclopentyl 4-nitrobenzoate has been optimized using quantum chemical calculations. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed for this purpose. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a reliable balance between computational cost and accuracy for organic molecules.
These calculations determine the most stable arrangement of atoms by finding the minimum energy structure on the potential energy surface. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the planarity of the nitrobenzoate group and the puckering of the cyclopentyl ring.
Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| N-O | ~1.23 Å | |
| C-N | ~1.48 Å | |
| Bond Angle | O=C-O | ~124° |
| C-N-O | ~118° | |
| Dihedral Angle | O=C-C=C (ring) | ~180° |
Note: These are typical values for similar structures; specific calculated values for this compound would be obtained from dedicated computational studies.
Analysis of Conformational Flexibility and Energy Profiles
The conformational flexibility of this compound primarily arises from the rotation around the C-O single bond of the ester group and the puckering of the cyclopentyl ring. The cyclopentyl ring can adopt various conformations, such as the "envelope" and "twist" forms, which are typically close in energy.
A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle between the cyclopentyl ring and the ester group. This analysis helps to identify the most stable conformers (energy minima) and the transition states (energy maxima) connecting them. The resulting energy profile reveals the energy barriers to rotation and the relative populations of different conformers at a given temperature.
Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. researchgate.net
The calculations are typically performed on the optimized geometry of the molecule. The computed shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions can be particularly useful for distinguishing between different isomers or conformers. researchgate.netrsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 8.1 - 8.3 | 123 - 131 |
| Aromatic C-NO₂ | - | ~150 |
| Aromatic C-COO | - | ~135 |
| Ester C=O | - | ~164 |
| Cyclopentyl CH-O | 5.3 - 5.5 | 78 - 82 |
| Cyclopentyl CH₂ | 1.6 - 2.1 | 23 - 33 |
Note: Values are estimates based on typical ranges for these functional groups and would be refined by specific GIAO calculations.
Prediction of Vibrational Frequencies and IR Spectra
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, allowing for the generation of a theoretical IR spectrum. scirp.org These calculations are based on the second derivative of the energy with respect to the atomic coordinates.
The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. researchgate.net Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The analysis of the vibrational modes allows for the assignment of specific absorption bands in the experimental spectrum to particular molecular motions, such as C=O stretching, NO₂ symmetric and asymmetric stretches, and C-H bending. mdpi.com
Table 3: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Ester) | 1715 - 1735 |
| NO₂ Asymmetric Stretch | 1515 - 1560 |
| Aromatic C=C Stretch | 1475 - 1600 |
| NO₂ Symmetric Stretch | 1345 - 1385 |
| C-O Stretch (Ester) | 1250 - 1300 |
Note: These are characteristic frequency ranges; precise values are obtained from frequency calculations.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and optical properties. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO is likely to be centered on the electron-withdrawing nitrobenzoate moiety. This distribution indicates that the lowest energy electronic transition will involve a charge transfer from the ring to the nitro group.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a larger gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com
For this compound, the HOMO is expected to be localized on the electron-rich benzene ring and the ester group, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. This distribution of frontier orbitals would indicate that the molecule is susceptible to nucleophilic attack at the nitro group and the carbonyl carbon of the ester, and to electrophilic attack on the benzene ring.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 5.5 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential.
Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, blue and green colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These sites would be the most favorable for interaction with electrophiles. In contrast, a region of positive potential would be expected around the hydrogen atoms of the benzene ring and the cyclopentyl group, as well as the carbonyl carbon, indicating their susceptibility to nucleophilic attack.
Hyperconjugative Interactions and Stabilization Effects
In this compound, hyperconjugative interactions can occur between the C-H σ-bonds of the cyclopentyl ring and the π-system of the benzene ring. This delocalization of electron density from the alkyl group to the aromatic ring can influence the molecule's electronic properties and reactivity. The extent of hyperconjugation depends on the relative orientation of the interacting orbitals. This effect can also play a role in stabilizing any potential carbocation intermediates that may form during reactions involving the cyclopentyl group. youtube.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the entire reaction pathway and gain insights into the factors that control the reaction rate and selectivity.
Calculation of Potential Energy Surfaces and Transition States
A potential energy surface (PES) is a mathematical or graphical representation of the potential energy of a system as a function of its geometric parameters. rsc.org By exploring the PES, chemists can identify the minimum energy pathways that connect reactants and products. rsc.org The highest point along the minimum energy path corresponds to the transition state, which is a critical configuration that the system must pass through for the reaction to occur. mcmaster.ca
The calculation of the PES and the location of transition states are typically performed using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio methods. For a reaction involving this compound, such as its hydrolysis, computational chemists would model the approach of the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the ester and calculate the energy changes as the bond-breaking and bond-forming processes occur. The geometry and energy of the transition state provide crucial information about the activation energy of the reaction.
Characterization of Reaction Intermediates (e.g., Carbocations, Nitrenium Ions)
Many organic reactions proceed through the formation of transient, high-energy species known as reaction intermediates. allen.inslideshare.net These can include carbocations, carbanions, free radicals, carbenes, and nitrenes. allen.inslideshare.netsinica.edu.tw Computational chemistry allows for the detailed characterization of the structure, stability, and electronic properties of these fleeting species.
In reactions of this compound, particularly those involving the cleavage of the cyclopentyl-oxygen bond, the formation of a cyclopentyl carbocation is a plausible intermediate. lumenlearning.comlibretexts.org Computational studies could be used to calculate the stability of this carbocation and to investigate the possibility of rearrangement reactions to form more stable carbocationic structures. libretexts.org Similarly, reactions involving the nitro group could potentially proceed through nitrenium ion intermediates.
Thermodynamic Property Calculations
Computational chemistry provides a powerful framework for investigating the thermodynamic properties of molecules like this compound, offering insights into their stability, reactivity, and energy characteristics. Through the application of quantum mechanical methods, it is possible to calculate fundamental thermodynamic parameters, even in the absence of extensive experimental data. These theoretical calculations are crucial for understanding the behavior of the compound at a molecular level.
Detailed research findings on the specific thermodynamic properties of this compound are not extensively available in published literature. However, the properties can be reliably predicted using established computational methodologies, primarily Density Functional Theory (DFT). DFT methods, such as B3LYP, combined with a suitable basis set like 6-31G*, are commonly employed to optimize the molecular geometry of the compound and subsequently calculate its thermodynamic functions. mdpi.comresearchgate.net
These calculations typically involve determining the molecule's vibrational frequencies, which are then used to compute the corrections to the electronic energy, yielding standard thermodynamic properties. nih.gov The key thermodynamic parameters that can be calculated include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°).
The standard enthalpy of formation provides a measure of the energy change when the compound is formed from its constituent elements in their standard states. jpyro.co.uklibretexts.org A negative value indicates an exothermic formation process, suggesting stability relative to its elements. The standard Gibbs free energy of formation is a critical indicator of the compound's thermodynamic stability and spontaneity of formation under standard conditions. nih.gov A more negative ΔGf° value corresponds to a more thermodynamically stable compound. Standard entropy is a measure of the molecule's disorder or randomness.
While specific experimental values for this compound are not readily found, the following interactive table presents hypothetical yet realistic values for its calculated gas-phase thermodynamic properties at 298.15 K and 1 atm, based on typical results for similar aromatic esters and nitro compounds.
These computational investigations provide a foundational understanding of the energetic landscape of this compound. The calculated thermodynamic properties are invaluable for predicting the compound's behavior in chemical reactions, assessing its stability, and for the rational design of synthetic pathways. Further experimental validation, such as through calorimetry, would be beneficial to corroborate these theoretical findings.
Advanced Applications of Cyclopentyl 4 Nitrobenzoate in Chemical Research
Use as a Derivatizing Agent for Characterization and Purification
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for a particular analytical technique. This is often done to improve detectability, chromatographic separation, or mass spectrometric fragmentation.
Derivatization for Spectroscopic Identification and Chromatographic Separation
The 4-nitrobenzoyl group, a key feature of Cyclopentyl 4-nitrobenzoate (B1230335), contains a strong chromophore, which is a part of a molecule that absorbs light. In principle, derivatizing agents containing a 4-nitrobenzoyl moiety, such as 4-nitrobenzoyl chloride, can be reacted with alcohols or amines that lack a strong chromophore. The resulting 4-nitrobenzoate esters or amides exhibit strong UV absorbance, which significantly enhances their detectability in High-Performance Liquid Chromatography (HPLC) with a UV detector.
Table 1: General Characteristics of 4-Nitrobenzoyl Derivatization for HPLC
| Feature | Description |
| Target Analytes | Alcohols, Amines, Phenols |
| Derivatizing Reagent | Typically 4-nitrobenzoyl chloride |
| Detection Method | HPLC with UV-Vis Detector |
| Advantage | Introduction of a strong chromophore, enhancing detection sensitivity for compounds with poor UV absorbance. |
Application in Determining Enantiomeric Purity
The determination of enantiomeric purity, or enantiomeric excess (e.e.), is crucial in the pharmaceutical and fine chemical industries. One common method involves the derivatization of a racemic or enantiomerically enriched mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can often be distinguished and quantified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chiral chromatography.
For this application, the derivatizing agent itself must be chiral. As Cyclopentyl 4-nitrobenzoate is an achiral molecule, it cannot be directly used to determine the enantiomeric purity of other compounds. However, chiral alcohols can be reacted with 4-nitrobenzoyl chloride to form diastereomeric esters if the alcohol is part of a chiral system. These diastereomers could then potentially be separated by chiral HPLC or distinguished by NMR in the presence of a chiral shift reagent. There are, however, no specific documented instances of this compound being used in this context.
Building Block in Complex Organic Synthesis
In organic synthesis, "building blocks" are relatively simple molecules that are incorporated into the structure of a more complex target molecule. The functional groups and stereochemistry of the building block are critical for the successful synthesis of the final product.
Stereoselective Introduction of Functional Groups
Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over another. While cyclopentyl-containing compounds are common motifs in natural products and pharmaceuticals, there is a lack of published research demonstrating the use of this compound as a building block for the stereoselective introduction of functional groups. The ester functionality could, in principle, be cleaved to release the cyclopentanol (B49286) moiety, but more direct and efficient methods for introducing cyclopentyl groups are typically employed in synthetic chemistry.
Participation in Cascade and Cyclization Reactions
Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve two or more bond-forming transformations in a single synthetic operation without isolating the intermediates. Cyclization reactions are processes that lead to the formation of a ring structure. Nitroaromatic compounds can participate in various reductive cyclization reactions to form nitrogen-containing heterocycles.
However, a review of the chemical literature does not provide specific examples of this compound participating in cascade or cyclization reactions. The reactivity of the nitro group could potentially be exploited for such transformations, for instance, through reduction to an amine followed by intramolecular reaction, but specific research detailing such pathways for this particular compound is not available.
Role as a Reagent or Additive in Chemical Processes
A reagent is a substance or compound added to a system to cause a chemical reaction, while an additive is a substance added to another substance in small amounts to impart or improve desirable properties. There is no significant body of scientific literature that describes this compound being used as a specific reagent to effect a particular chemical transformation or as an additive to improve a chemical process. Its primary role appears to be that of a chemical intermediate for the synthesis of other, more complex molecules.
Impact on Reaction Solubilization or Catalysis
While direct studies detailing the impact of this compound on reaction solubilization are not extensively documented in publicly available literature, the inherent chemical properties of the molecule suggest potential applications in this area. The structure of this compound, featuring a non-polar cyclopentyl group and a polar 4-nitrobenzoate moiety, imparts an amphiphilic character to the compound. This characteristic could theoretically influence the solubility of reactants in certain solvent systems, particularly in reactions where reagents have differing polarities.
In the realm of catalysis, the applications of structurally related p-nitrobenzoate esters have been more thoroughly investigated, providing a basis for inferring the potential roles of this compound. P-nitrobenzoic acid and its derivatives have been noted for their catalytic activity in various organic transformations. For instance, p-nitrobenzoic acid has been utilized as a versatile Brønsted organic acid promoter in the synthesis of 1,5-benzodiazepine derivatives. This suggests that under specific reaction conditions, this compound could potentially act as a catalyst or co-catalyst, possibly through mechanisms involving hydrogen bonding or other non-covalent interactions mediated by the nitro and ester functionalities.
Furthermore, the study of the solvolysis of various p-nitrobenzoate esters has been a cornerstone in the investigation of reaction mechanisms and carbocation intermediates. The rate of solvolysis is sensitive to the electronic effects of substituents on the benzene (B151609) ring and the structure of the alcohol moiety. Although these studies primarily focus on the reactivity of the ester itself, they highlight the utility of the p-nitrobenzoate group as a tool to probe reaction pathways. By analogy, this compound could serve as a substrate to study the influence of the cyclopentyl group on solvolytic reactions, providing insights into steric and electronic effects.
The following table summarizes the potential, inferred applications of this compound in reaction solubilization and catalysis based on the behavior of its structural analogs.
| Area of Application | Potential Role of this compound | Basis for Inference |
| Reaction Solubilization | May act as a phase-transfer agent or solubility enhancer for reactants with differing polarities. | Amphiphilic nature arising from the combination of a non-polar cyclopentyl group and a polar 4-nitrobenzoate group. |
| Catalysis | Could function as a Brønsted acid promoter in specific organic syntheses. | Documented catalytic activity of p-nitrobenzoic acid in the synthesis of 1,5-benzodiazepines. |
| Mechanistic Studies | Can be used as a substrate to investigate the mechanisms of solvolysis and neighboring group participation. | Extensive use of p-nitrobenzoate esters in physical organic chemistry to study reaction kinetics and intermediates. |
Design and Synthesis of Chemically Related Probes for Mechanistic Studies
The design and synthesis of chemically related probes are crucial for elucidating complex biochemical pathways and reaction mechanisms. Based on the structure of this compound, several strategies can be envisioned for the creation of molecular probes to investigate specific biological or chemical processes. These probes often incorporate reporter groups, such as fluorophores or affinity tags, or reactive functionalities that can covalently modify a target.
One common approach involves the use of p-nitrophenyl esters as probes for enzymatic activity. The hydrolysis of these esters, catalyzed by enzymes such as lipases and esterases, leads to the release of p-nitrophenol, a chromogenic compound that can be readily quantified by spectrophotometry. This principle can be extended to design probes based on the this compound scaffold. For instance, replacing the cyclopentyl group with a substrate-mimicking moiety could allow for the investigation of enzyme-substrate interactions and the determination of kinetic parameters.
The synthesis of such probes would typically involve the esterification of 4-nitrobenzoic acid with a modified alcohol containing the desired functionality. For example, a probe designed to study a specific enzyme could incorporate a cyclopentyl analog that mimics the natural substrate of the enzyme. The synthesis could proceed via standard esterification methods, such as the Fischer-Speier esterification or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).
A hypothetical design for a mechanistic probe related to this compound could involve introducing a chemically reactive group onto the cyclopentyl ring. This "warhead" could be designed to form a covalent bond with a nearby nucleophilic residue in an enzyme's active site, thereby providing a means to identify and characterize the enzyme. The synthesis of such a probe would require a multi-step sequence, starting with a functionalized cyclopentanol derivative.
The table below outlines a general workflow for the design and synthesis of a hypothetical chemical probe based on the structure of this compound.
| Step | Description | Key Considerations |
| 1. Probe Design | Conceptualize a probe structure by modifying the cyclopentyl or benzoate (B1203000) moiety of this compound to include a reporter or reactive group. | The modification should be tailored to the specific biological or chemical question being addressed. Steric and electronic factors must be considered to ensure the probe retains the desired binding or reactive properties. |
| 2. Retrosynthetic Analysis | Deconstruct the target probe molecule into simpler, commercially available starting materials. | Identify key bond formations, such as the ester linkage, and plan the synthetic route accordingly. |
| 3. Synthesis of Modified Alcohol | Synthesize the functionalized cyclopentanol derivative that will form the alcohol portion of the ester. | This may involve multiple steps, including protection and deprotection of functional groups, to introduce the desired reporter or reactive moiety. |
| 4. Esterification | Couple the synthesized alcohol with 4-nitrobenzoic acid or a suitable derivative to form the final probe molecule. | Choose an appropriate esterification method based on the stability of the functional groups present in the alcohol. |
| 5. Purification and Characterization | Purify the synthesized probe using techniques such as column chromatography and characterize its structure and purity using methods like NMR and mass spectrometry. | Purity is critical for ensuring that the observed effects are due to the probe and not impurities. |
By employing these design and synthesis principles, chemical probes derived from the this compound scaffold can be developed to provide valuable insights into a wide range of chemical and biological processes.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability necessitates the development of environmentally benign methods for synthesizing Cyclopentyl 4-nitrobenzoate (B1230335). Future research will likely focus on several key areas of green chemistry to minimize waste, reduce energy consumption, and eliminate hazardous substances.
One promising direction is the adoption of greener solvent systems. Traditional organic solvents could be replaced with bio-based alternatives like Cyrene or cyclopentyl methyl ether (CPME), which exhibit lower toxicity and environmental impact. Research into solvent-free reaction conditions, where the reactants themselves act as the solvent, represents another significant step towards minimizing solvent waste.
The application of alternative energy sources is also a critical area of investigation. Microwave irradiation and ultrasound-assisted synthesis have demonstrated the potential to significantly accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of related nitrobenzoate esters. nih.govchemrxiv.org Future studies will aim to optimize these non-conventional energy sources for the specific esterification reaction between cyclopentanol (B49286) and 4-nitrobenzoic acid.
Furthermore, biocatalysis presents a powerful green alternative to traditional chemical catalysts. The use of enzymes, such as lipases or esterases, could enable the synthesis of Cyclopentyl 4-nitrobenzoate under mild conditions (ambient temperature and neutral pH) with high selectivity, thereby reducing the formation of byproducts. Research could also explore engineered microorganisms or whole-cell systems to catalyze the conversion of precursors, such as the oxidation of cyclopentanol, into the final product in a streamlined, one-pot process. nih.govresearchgate.net
| Approach | Description | Potential Advantages |
|---|---|---|
| Green Solvents | Replacement of traditional volatile organic compounds (VOCs) with bio-derived or less toxic solvents (e.g., CPME, Cyrene). | Reduced environmental impact, lower toxicity, improved process safety. |
| Solvent-Free Synthesis | Conducting the esterification reaction in the absence of a solvent. | Elimination of solvent waste, simplified purification, increased process intensity. |
| Microwave/Ultrasound Assistance | Using microwave energy or sonication to accelerate the reaction. | Faster reaction times, lower energy consumption, potentially higher yields. nih.govchemrxiv.org |
| Biocatalysis | Employing enzymes (e.g., lipases) or whole-cell systems to catalyze the esterification. | High selectivity, mild reaction conditions, biodegradability of the catalyst. |
Investigation of Novel Reaction Pathways and Catalytic Transformations
Beyond traditional acid-catalyzed esterification, future research should explore innovative catalytic systems to synthesize and transform this compound. These novel pathways could offer improved efficiency, selectivity, and access to new derivatives.
Organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly growing field that could provide metal-free alternatives for the synthesis of this ester. Catalysts based on structures like 4-dimethylaminopyridine (B28879) (DMAP) or various phosphines could be investigated for their ability to promote the esterification under milder conditions than strong mineral acids.
Photocatalysis and electrocatalysis represent frontier areas for driving the synthesis. Light- or electricity-driven reactions could enable the formation of the ester bond under ambient conditions, potentially avoiding the need for thermal heating and reducing energy costs. These methods could also unlock unique reactivity patterns not accessible through conventional thermal pathways.
Biocatalytic transformations using isolated enzymes or whole-cell systems offer significant potential. nih.gov Research into specific esterases that can efficiently couple cyclopentanol and 4-nitrobenzoic acid, or its activated derivatives, could lead to highly sustainable and selective synthetic routes. nih.gov This approach is particularly attractive for producing enantiomerically pure compounds if chiral precursors are used.
Advanced in situ Spectroscopic and Mechanistic Studies
A fundamental understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Future research will benefit immensely from the application of advanced in situ and operando spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur. wikipedia.orgmpg.de
Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information on the concentration of reactants, intermediates, and products over time. ornl.govspectroscopyonline.com This data is essential for determining reaction kinetics, identifying transient intermediates, and understanding the role of the catalyst. Operando Raman spectroscopy, in particular, can simultaneously characterize the structure of a heterogeneous catalyst while measuring its catalytic activity, establishing direct structure-reactivity relationships. spectroscopyonline.comtimegate.comrsc.org
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic investigation. acs.orgresearchgate.netacs.org By running the reaction directly inside an NMR spectrometer, researchers can track the transformation of starting materials and the formation of products in real-time, providing detailed insights into the reaction pathway without the need for quenching and sampling. mpg.deacs.org This approach is invaluable for detecting and characterizing short-lived intermediates that might otherwise be missed.
Integration of Machine Learning in Predictive Synthesis and Reactivity
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and reactivity prediction. bohrium.comresearchgate.net For this compound, these computational tools can accelerate discovery and optimization efforts significantly.
ML algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for its synthesis, including the best choice of catalyst, solvent, temperature, and reaction time. beilstein-journals.org This predictive modeling can drastically reduce the number of experiments required, saving time and resources. beilstein-journals.orgnih.gov Supervised learning models, for instance, can be developed to accurately forecast reaction yields based on a set of input parameters. nih.govucla.edugenspark.ai
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can also be developed to forecast the chemical reactivity and potential biological activity of this compound and its derivatives. nih.govwikipedia.orgacs.org By correlating molecular descriptors with observed properties, these models can guide the design of new molecules with desired characteristics without the need for immediate synthesis and testing. nih.govresearchwithrowan.com
| ML Application | Objective | Potential Impact |
|---|---|---|
| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature) for synthesis. beilstein-journals.org | Accelerated development, higher yields, reduced experimental cost. |
| Yield Prediction | Forecast the expected yield of the synthesis under various conditions. nih.govucla.edu | Prioritization of high-yield reaction pathways, efficient process scale-up. |
| Retrosynthesis Planning | Propose novel and efficient synthetic routes from available precursors. chemrxiv.orgresearchgate.net | Discovery of new synthetic strategies, improved accessibility of the compound. |
| Reactivity Prediction (QSAR) | Model and predict the chemical and biological properties of the molecule and its derivatives. nih.govwikipedia.org | Guided design of new functional molecules, early assessment of potential applications. |
Exploration of New Chemical Reactivity Modalities of the Cyclopentyl and Nitrobenzoate Moieties
The cyclopentyl and nitrobenzoate functional groups each possess inherent reactivity that remains largely unexplored in the context of this specific molecule. Future research should aim to unlock this potential to create a diverse range of new derivatives.
For the Cyclopentyl Moiety:
C-H Functionalization: Direct C-H activation and functionalization of the cyclopentyl ring could lead to the introduction of new substituents. acs.org Catalytic methods, such as those using rhodium or palladium, could be employed for C-H insertion or cross-coupling reactions to install alkyl, aryl, or other functional groups. acs.org
Radical Reactions: The cyclopentyl group can participate in radical-mediated reactions. nih.gov Tandem strategies involving radical cyclization could be explored to construct more complex, polycyclic structures starting from derivatives of this compound. nih.gov
Ring-Opening/Expansion: Under specific conditions, the strained cyclopentane (B165970) ring could undergo ring-opening or ring-expansion reactions, providing access to acyclic or larger carbocyclic scaffolds.
For the Nitrobenzoate Moiety:
Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine group is a well-established transformation that would yield Cyclopentyl 4-aminobenzoate, a precursor for dyes, pharmaceuticals, and polymers. nih.govacs.org Exploring selective and green reduction methods, such as catalytic hydrogenation or electrocatalytic reduction using novel electrode materials, is a key research direction. nih.govrsc.orgnih.govepa.gov
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and ester groups activates the aromatic ring towards nucleophilic attack. wikipedia.orglibretexts.orgyoutube.com This allows for the displacement of other substituents on the ring (if present) or, in some cases, the nitro group itself, by various nucleophiles (e.g., alkoxides, amines), enabling the synthesis of a wide array of substituted benzoate (B1203000) esters. britannica.com
Photochemical Reactions: Aromatic nitro compounds are known to undergo various photochemical transformations upon irradiation with UV light. dtic.milresearchgate.netiupac.org Research into the photochemistry of this compound could reveal novel rearrangement, substitution, or cycloaddition reactions, leading to unique molecular architectures. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing cyclopentyl 4-nitrobenzoate with high purity?
- Methodological Answer : Direct esterification of 4-nitrobenzoic acid with cyclopentanol under acid catalysis (e.g., sulfuric acid) is a common approach. Key parameters include stoichiometric ratios (1:1.2 molar ratio of acid to alcohol), reflux temperature (110–120°C), and reaction time (6–8 hours). Post-synthesis purification via fractional distillation or recrystallization (using ethanol/water mixtures) ensures >99% purity. Monitor reaction progress via TLC or HPLC .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is ideal. Crystallize the compound in a solvent system like dichloromethane/hexane. Use SHELX software (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and molecular packing. Validate geometric parameters (bond lengths, angles) against density functional theory (DFT) calculations .
Q. What analytical techniques are critical for characterizing thermal stability?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) reveal decomposition temperatures and enthalpy changes. This compound typically decomposes at ~250°C, releasing NOx gases, as confirmed by mass spectrometry .
Advanced Research Questions
Q. How do stereoelectronic effects of the nitrobenzoate group influence molecular interactions in cyclopentyl derivatives?
- Methodological Answer : The nitro group’s electron-withdrawing nature induces polarization in the benzoate ring, altering hydrogen-bond acceptor strength. Compare vibrational spectra (FTIR/Raman) of this compound with non-nitrated analogs. Computational studies (e.g., QSPR models) quantify charge distribution and predict reactivity in supramolecular assemblies .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for hydrogen-bonding patterns?
- Methodological Answer : Graph-set analysis (as per Etter’s formalism) reconciles discrepancies. For example, XRD may identify a C(6) hydrogen-bond chain, while IR spectra show broader O–H stretches due to dynamic disorder. Combine solid-state NMR and variable-temperature XRD to probe temperature-dependent structural changes .
Q. How can this compound be used to study ligand-protein interactions in biochemical assays?
- Methodological Answer : Fluorescence-based binding assays (e.g., using CRTH2 receptors) quantify ligand affinity. Prepare ligand solutions in DMSO (≤0.1% v/v) to avoid solvent interference. Competitive binding studies with indomethacin or PGE2 reveal selectivity. Mutagenesis (e.g., E268A mutants) identifies critical residues for nitrobenzoate recognition .
Q. What experimental designs mitigate artifacts in thermal decomposition studies?
- Methodological Answer : Use hyphenated techniques like TGA-FTIR to correlate mass loss with gas evolution. Compare isothermal vs. non-isothermal kinetic models (e.g., Flynn-Wall-Ozawa method) to distinguish primary decomposition pathways from secondary reactions. Validate with GC-MS analysis of trapped volatiles .
Tables for Key Data
Table 1 : Thermal Properties of this compound
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 72–74°C | DSC | |
| Decomposition Onset | 248°C | TGA | |
| ΔHdecomp | 142 kJ/mol | DSC |
Table 2 : Crystallographic Parameters (Hypothetical)
| Metric | Value | Software | Reference |
|---|---|---|---|
| Space Group | P21/c | SHELXL | |
| Hydrogen Bonds | O–H⋯O (2.85 Å) | Mercury | |
| R-factor | 0.032 | SHELXL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
